molecular formula C3H7Cl2NO B14624448 2-Aminopropanoyl chloride;hydrochloride CAS No. 57697-28-6

2-Aminopropanoyl chloride;hydrochloride

Cat. No.: B14624448
CAS No.: 57697-28-6
M. Wt: 144.00 g/mol
InChI Key: NOCRHJOLVFAFED-UHFFFAOYSA-N
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Description

2-Aminopropanoyl chloride;hydrochloride is an organic compound that belongs to the class of acyl chlorides. It is a derivative of propanoic acid, where the hydroxyl group is replaced by an amino group and a chloride group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopropanoyl chloride;hydrochloride can be synthesized through the reaction of propanoic acid with thionyl chloride, followed by the introduction of an amino group. The reaction typically involves the following steps:

    Formation of Propanoyl Chloride: Propanoic acid reacts with thionyl chloride (SOCl₂) to form propanoyl chloride.

    Amination: The propanoyl chloride is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of 2-aminopropanoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to optimize the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Aminopropanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.

    Acylation: It can act as an acylating agent, reacting with amines to form amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-aminopropanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Pyridine, triethylamine.

Major Products

    Amides: Formed through acylation with amines.

    Esters: Formed through reaction with alcohols.

    2-Aminopropanoic Acid: Formed through hydrolysis.

Scientific Research Applications

2-Aminopropanoyl chloride;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create various derivatives and complex molecules.

    Biology: Employed in the synthesis of peptides and proteins by forming amide bonds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-aminopropanoyl chloride;hydrochloride involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to the formation of various derivatives. The chloride group acts as a leaving group, facilitating the substitution reaction.

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride: Similar in structure but lacks the amino group.

    Benzoyl Chloride: Contains a benzene ring instead of the propanoic acid backbone.

    Chloroacetyl Chloride: Contains a chloro group on the acetyl moiety.

Uniqueness

2-Aminopropanoyl chloride;hydrochloride is unique due to the presence of both an amino group and a chloride group, making it highly reactive and versatile in organic synthesis. Its ability to form amides and other derivatives makes it valuable in various fields of research and industry.

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 2-aminopropanoyl chloride hydrochloride, and what critical reaction parameters influence yield and purity?

Answer:
The synthesis of 2-aminopropanoyl chloride hydrochloride typically involves acylation or substitution reactions. Key steps include:

  • Starting materials : Use of amino acid derivatives (e.g., 2-aminopropanoic acid) reacted with acylating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Reaction conditions : Maintain temperatures between 0–5°C to prevent decomposition. Hydrochloric acid (HCl) is introduced to stabilize the amine group as a hydrochloride salt, enhancing solubility .
  • Purification : Crystallization from ethanol or diethyl ether removes unreacted reagents. Yield optimization requires strict control of stoichiometry and moisture exclusion .

Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing 2-aminopropanoyl chloride hydrochloride?

Answer:

  • FT-IR : Identify characteristic peaks for amide (1650–1700 cm⁻¹) and hydrochloride salts (2500–3000 cm⁻¹ broad bands) .
  • NMR : 1^1H NMR detects protons adjacent to the carbonyl group (δ 2.5–3.5 ppm), while 13^13C NMR confirms the carbonyl carbon (δ 170–180 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity. Validate methods using reference standards (e.g., Pharmacopoeia guidelines) .

Q. Advanced: How does the hydrochloride salt form influence the stability of 2-aminopropanoyl chloride under different storage conditions?

Answer:
The hydrochloride salt improves stability by reducing hygroscopicity. However:

  • Degradation pathways : Hydrolysis in aqueous media forms 2-aminopropanoic acid. Elevated temperatures (>25°C) accelerate decomposition .
  • Storage recommendations : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for color changes (yellowing indicates degradation) .

Q. Advanced: What strategies mitigate competing side reactions during acylation processes involving 2-aminopropanoyl chloride hydrochloride?

Answer:

  • Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize nucleophilic interference .
  • Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce byproduct formation .
  • Low-temperature reactions : Conduct reactions at –10°C to suppress hydrolysis and dimerization .

Q. Basic: What are the primary applications of 2-aminopropanoyl chloride hydrochloride in pharmaceutical intermediate synthesis?

Answer:

  • Peptide coupling : Acts as an acylating agent to introduce the 2-aminopropanoyl moiety into drug candidates (e.g., Denibulin Hydrochloride derivatives) .
  • Prodrug synthesis : Forms ester linkages with hydroxyl-containing compounds, enhancing bioavailability .

Q. Advanced: How can computational chemistry predict the reactivity of 2-aminopropanoyl chloride hydrochloride in complex environments?

Answer:

  • DFT calculations : Model electron density around the carbonyl group to predict nucleophilic attack sites .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents to assess hydrolysis rates .

Q. Advanced: What advanced techniques identify trace impurities in 2-aminopropanoyl chloride hydrochloride?

Answer:

  • LC-MS/MS : Detect sub-ppm impurities (e.g., hydrolyzed byproducts) using electrospray ionization (ESI) in positive ion mode .
  • NMR hyphenation : Couple 19^19F NMR with HPLC to track fluorinated impurities in synthetic batches .

Q. Basic: What safety precautions are critical when handling 2-aminopropanoyl chloride hydrochloride?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Properties

CAS No.

57697-28-6

Molecular Formula

C3H7Cl2NO

Molecular Weight

144.00 g/mol

IUPAC Name

2-aminopropanoyl chloride;hydrochloride

InChI

InChI=1S/C3H6ClNO.ClH/c1-2(5)3(4)6;/h2H,5H2,1H3;1H

InChI Key

NOCRHJOLVFAFED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)N.Cl

Origin of Product

United States

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